N-Methyl-3-(propylamino)propanamide
Overview
Description
N-Methyl-3-(propylamino)propanamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preclinical Characterization in Hormonal Male Contraception
N-Methyl-3-(propylamino)propanamide analogs, such as (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), were characterized in male rats for their potential use in hormonal male contraception. S-23 demonstrated high binding affinity and full agonist activity in vitro. It showed promise in altering levels of LH, FSH, and affecting spermatogenesis, making it a candidate for oral male contraception (Jones et al., 2009).
Quantum Chemical Studies in Anti-Prostatic Carcinoma
This compound derivatives, such as bicalutamide, an anti-prostatic carcinoma drug, have been studied using quantum chemical methods. These studies evaluate the steric energy and other molecular properties to understand the drug's mechanism of action at a molecular level (Otuokere & Amaku, 2015).
Anticonvulsant Potential in Hybrid Molecules
This compound derivatives have been synthesized and evaluated as potential new hybrid anticonvulsant agents. These compounds, combining chemical fragments of known antiepileptic drugs, showed promising results in preclinical seizure models and displayed better safety profiles compared to some existing antiepileptic drugs (Kamiński et al., 2015).
Inflammation Inhibition
Studies have shown the potential of this compound derivatives as inflammation inhibitors. N-pyridinyl(methyl)indolylpropanamides, acting as non-acidic NSAIDs, have been synthesized and demonstrated significant activity in inflammation assays, suggesting their use as topical and systemic inflammation inhibitors (Dassonville et al., 2008).
Anticancer Activity
This compound derivatives have shown anticancer activity. For instance, compounds like methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates displayed significant antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer agents (El Rayes et al., 2019).
Immunomodulatory Applications
This compound derivatives have been evaluated for their immunosuppressive potential. Compounds such as N-pyridinyl(methyl)-indol-3-ylpropanamides showed inhibitory activity in vitro on human T lymphocytes and in vivo on mice delayed-type hypersensitivity, indicating their potential as immunosuppressive agents (Carbonnelle et al., 2007).
Mechanism of Action
Target of Action
The primary targets of N-Methyl-3-(propylamino)propanamide are currently unknown
Pharmacokinetics
It is known that the compound is a liquid at room temperature, and it has a predicted boiling point of 2888° C at 760 mmHg and a predicted density of 09 g/cm^3 . These properties may influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted and more is learned about its targets and mode of action, it will be possible to describe these effects in more detail.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .
Properties
IUPAC Name |
N-methyl-3-(propylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-9-6-4-7(10)8-2/h9H,3-6H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELTSVUBDBKNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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